Cas no 6247-10-5 (1,3-dihydro-2H-Benz[e]indol-2-one)

1,3-dihydro-2H-Benz[e]indol-2-one structure
6247-10-5 structure
商品名:1,3-dihydro-2H-Benz[e]indol-2-one
CAS番号:6247-10-5
MF:C12H9NO
メガワット:183.20596
CID:1115017
PubChem ID:588537

1,3-dihydro-2H-Benz[e]indol-2-one 化学的及び物理的性質

名前と識別子

    • 1,3-dihydro-2H-Benz[e]indol-2-one
    • 1H-Benzo[e]indol-2(3H)-one
    • 1,3-Dihydro-2H-benzo[e]indol-2-one #
    • 1,3-Dihydrobenzo[e]indol-2-one
    • DTXSID80343260
    • UHYAYNGUJDYSFB-UHFFFAOYSA-N
    • 6247-10-5
    • インチ: InChI=1S/C12H9NO/c14-12-7-10-9-4-2-1-3-8(9)5-6-11(10)13-12/h1-6H,7H2,(H,13,14)
    • InChIKey: UHYAYNGUJDYSFB-UHFFFAOYSA-N
    • ほほえんだ: C1C2=C(C=CC3=CC=CC=C23)NC1=O

計算された属性

  • せいみつぶんしりょう: 183.068413911g/mol
  • どういたいしつりょう: 183.068413911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 29.1Ų

1,3-dihydro-2H-Benz[e]indol-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A199009586-5g
1H-Benzo[e]indol-2(3H)-one
6247-10-5 95%
5g
$2653.20 2023-09-01
Alichem
A199009586-25g
1H-Benzo[e]indol-2(3H)-one
6247-10-5 95%
25g
$5413.60 2023-09-01
Alichem
A199009586-10g
1H-Benzo[e]indol-2(3H)-one
6247-10-5 95%
10g
$3651.50 2023-09-01

1,3-dihydro-2H-Benz[e]indol-2-one 関連文献

1,3-dihydro-2H-Benz[e]indol-2-oneに関する追加情報

Introduction to 1,3-dihydro-2H-Benz[e]indol-2-one (CAS No: 6247-10-5)

1,3-dihydro-2H-Benz[e]indol-2-one, identified by the Chemical Abstracts Service Number (CAS No) 6247-10-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benz[e]indole class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of nitrogen and oxygen atoms in its core structure imparts distinct chemical properties, making it a valuable scaffold for drug discovery and development.

The molecular structure of 1,3-dihydro-2H-Benz[e]indol-2-one consists of a fused benzene ring and an indole ring, with a lactam functional group at the 2-position. This configuration allows for diverse interactions with biological targets, including enzymes and receptors. The presence of both aromatic and heteroaromatic rings enhances its solubility and bioavailability, critical factors in pharmaceutical applications.

In recent years, 1,3-dihydro-2H-Benz[e]indol-2-one has been extensively studied for its potential therapeutic applications. Research has highlighted its role as a precursor in synthesizing bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties. The compound's ability to modulate key signaling pathways has made it a focal point in the development of novel treatments for chronic diseases.

One of the most compelling aspects of 1,3-dihydro-2H-Benz[e]indol-2-one is its versatility in chemical modification. Researchers have leveraged this scaffold to create derivatives with enhanced pharmacological profiles. For instance, structural analogs have been designed to improve binding affinity to specific targets while minimizing off-target effects. These modifications are crucial for optimizing drug efficacy and safety.

The synthesis of 1,3-dihydro-2H-Benz[e]indol-2-one involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Advanced methodologies have been employed to achieve high yields and purity, ensuring that the compound is suitable for preclinical and clinical studies. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been instrumental in constructing the complex framework of this molecule.

Recent advancements in computational chemistry have further accelerated the exploration of 1,3-dihydro-2H-Benz[e]indol-2-one's potential. Molecular modeling studies have provided insights into its interactions with biological macromolecules, aiding in the rational design of more effective derivatives. These simulations have revealed that subtle changes in the core structure can significantly alter binding affinity and selectivity.

The pharmacological evaluation of 1,3-dihydro-2H-Benz[e]indol-2-one has revealed promising results in preclinical models. Studies have demonstrated its ability to inhibit key enzymes involved in inflammation and cancer progression. For example, derivatives of this compound have shown potent activity against cyclooxygenase (COX) enzymes, which are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, preclinical trials have indicated potential benefits in neurodegenerative diseases due to its interaction with serotonin receptors.

The future prospects for 1,3-dihydro-2H-Benz[e]indol-2-one are vast and exciting. Ongoing research aims to translate these preclinical findings into clinical applications by conducting human trials. Collaborative efforts between academic institutions and pharmaceutical companies are essential to bring these promising compounds from bench to bedside efficiently.

The regulatory landscape also plays a critical role in advancing 1,3-dihydro-2H-Benz[e]indol-2-one based therapeutics. Compliance with international standards ensures that these compounds are safe and effective for patient use. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines that facilitate the approval process for new drugs derived from this scaffold.

In conclusion,1,3-dihydro-2H-Benz[e]indol-2-one (CAS No: 6247-10-5) represents a significant advancement in pharmaceutical chemistry with diverse applications across multiple therapeutic areas. Its unique structural features and biological activities make it a cornerstone for drug discovery efforts aimed at addressing unmet medical needs.

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